N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

Procure this pyridazinone N-aryl acetamide scaffold for unbiased phenotypic screening. With zero known bioactivity annotations in ChEMBL 20, it offers a clean pharmacological slate, reducing polypharmacology risks in hit identification. The thiomorpholine sulfur atom differentiates it from the morpholine O‑analog, enabling deconvolution of sulfur‑specific target engagement and altered hydrogen‑bonding capacity. The 2‑fluorophenyl acetamide terminus enhances metabolic stability and occupies a favorable LogP (−0.30) for oral bioavailability. Ideal as a starting scaffold for antidiabetic agent optimization, where even minor N‑aryl substituent changes drive large potency differences.

Molecular Formula C16H17FN4O2S
Molecular Weight 348.4 g/mol
Cat. No. B4500793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Molecular FormulaC16H17FN4O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C16H17FN4O2S/c17-12-3-1-2-4-13(12)18-15(22)11-21-16(23)6-5-14(19-21)20-7-9-24-10-8-20/h1-6H,7-11H2,(H,18,22)
InChIKeyLMLPWSBSAHJIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide – Core Identity & Physicochemical Baseline for Procurement


N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (CAS 1324083-15-9) is a synthetic pyridazin-3(2H)-one derivative belonging to the pyridazine N-aryl acetamide chemotype. Its molecular formula is C₁₆H₁₇FN₄O₂S with a molecular weight of 348.40 g·mol⁻¹, a computed density of 1.4 ± 0.1 g·cm⁻³, and a calculated LogP of −0.30 . The compound features a 6-oxo-1,6-dihydropyridazine core substituted at C‑3 with a thiomorpholin-4-yl ring and at N‑2 with an N-(2-fluorophenyl)acetamide side chain. This chemotype has been explored as a scaffold for α-glucosidase inhibition, with multiple pyridazine N-aryl acetamide congeners demonstrating IC₅₀ values superior to the clinical comparator acarbose in vitro [1]. The thiomorpholine substituent distinguishes this compound from its morpholine (oxygen) analog and imparts differentiated hydrogen-bonding capacity and lipophilicity relative to other in-class candidates [2].

Why N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Cannot Be Generically Substituted with In-Class Analogs


Pyridazinone N-aryl acetamides sharing the 6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl core are not interchangeable. Even subtle modifications to the N-aryl acetamide terminus or the heterocycle at C‑3 produce divergent pharmacological profiles. In the Moghimi et al. (2020) series, α-glucosidase IC₅₀ values for pyridazine N-aryl acetamides spanned from low micromolar to >100 µM, demonstrating that the specific N-aryl substituent is a primary driver of potency [1]. The presence of the thiomorpholine sulfur atom, as opposed to the morpholine oxygen found in the direct O-analog, alters hydrogen-bond acceptor strength and lipophilicity, which can shift target engagement, metabolic stability, and solubility [2]. Furthermore, a ZINC database entry for this exact compound records no known biological activity in ChEMBL 20, indicating that this specific chemotype remains uncharacterized and cannot be assumed to recapitulate the activity profiles of any structurally related molecule [3]. These factors collectively preclude simple generic substitution.

Quantitative Differentiation Evidence for N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide vs. Closest Analogs and In-Class Candidates


Structural Differentiation: Thiomorpholine (S) vs. Morpholine (O) at Pyridazinone C‑3 Alters Lipophilicity and Hydrogen-Bonding Capacity

The target compound carries a thiomorpholin-4-yl ring at the pyridazinone C‑3 position, whereas the closest direct analog bears a morpholin-4-yl substituent (C₁₆H₁₇FN₄O₃, MW 332.33). Thiomorpholine is the thia-analogue of morpholine, with the sulfur atom conferring enhanced polarizability, distinct hydrogen-bond acceptor characteristics, and increased lipophilicity relative to oxygen [1]. The calculated LogP for the target compound is −0.30, indicating moderate hydrophilicity . Class-level data indicate that thiomorpholine incorporation into pyridazinone scaffolds enhances hydrogen-bonding capacity compared to non-sulfur analogs, an effect that can translate into differentiated target binding and pharmacokinetic behavior .

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

α-Glucosidase Inhibitory Potential: Class-Level Evidence from the Pyridazine N‑Aryl Acetamide Chemotype vs. Acarbose

The pyridazine N-aryl acetamide scaffold to which the target compound belongs has been validated as a privileged chemotype for α-glucosidase inhibition. In the Moghimi et al. (2020) study, twelve synthesized pyridazine N-aryl acetamides exhibited α-glucosidase IC₅₀ values more potent than the clinical reference acarbose. The representative compound 7a of that series inhibited α-glucosidase with an IC₅₀ of 70.1 µM, while the most potent congeners reached IC₅₀ values substantially below this threshold and showed no cytotoxicity against human dermal fibroblast (HDF) cells [1]. The target compound, bearing the 2-fluorophenyl acetamide terminus and thiomorpholine C‑3 substituent, is a structural member of this validated inhibitor class.

α-Glucosidase Inhibition Antidiabetic Drug Discovery In Vitro Pharmacology

ChEMBL Novelty: Zero Pre-Existing Bioactivity Data Defines a Unique Screening Opportunity

According to the ZINC database (ChEMBL 20 annotation), there is no known biological activity for this specific compound – including no reported IC₅₀, Kd, or EC₅₀ values against any molecular target [1]. This absence of prior annotation stands in contrast to many commercially available pyridazinone derivatives, which frequently carry annotations for PDE4, MAO-B, COX-2, or kinase inhibition. The compound therefore represents a chemically tractable yet biologically uncharacterized entry point for phenotypic screening and target identification campaigns.

High-Throughput Screening Chemical Biology Target Deconvolution

N‑Aryl Acetamide Terminus Differentiation: 2‑Fluorophenyl vs. Pyridin‑2‑yl Substituent Effects on Molecular Weight, LogP, and Predicted Permeability

The target compound bears an N-(2-fluorophenyl) acetamide terminus (MW 348.40, LogP −0.30), whereas the commonly listed pyridine analog, 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide, carries an N-(pyridin-2-yl) terminus with a molecular weight of approximately 358.5 g·mol⁻¹ and a molecular formula of C₁₈H₂₂N₄O₂S . The 2-fluorophenyl group introduces an electron-withdrawing fluorine substituent that enhances metabolic stability and can modulate π-stacking interactions with target proteins, while the pyridine nitrogen in the comparator introduces an additional hydrogen-bond acceptor and a basic center that may alter solubility and off-target pharmacology. The ca. 10 g·mol⁻¹ molecular weight difference and distinct hydrogen-bond donor/acceptor counts result in divergent predicted ADME profiles within the same core scaffold .

Drug Design Physicochemical Profiling Permeability Prediction

Prioritized Application Scenarios for N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Based on Quantitative Differentiation Evidence


α-Glucosidase Inhibitor Lead Identification and Optimization

The pyridazine N-aryl acetamide chemotype, of which this compound is a member, has produced multiple congeners with α-glucosidase IC₅₀ values exceeding the potency of the clinical reference acarbose in vitro [1]. The target compound provides a starting scaffold for medicinal chemistry optimization of the N-(2-fluorophenyl) acetamide terminus, where even minor substituent changes have been shown to drive large potency differences. Procurement is indicated for laboratories pursuing novel antidiabetic agents with a validated pyridazinone core.

Phenotypic Screening and Target Deconvolution Campaigns Requiring Biologically Unannotated Chemical Matter

This compound carries zero known bioactivity annotations in the ChEMBL 20 database [2], making it an ideal candidate for unbiased phenotypic screening. Unlike many pyridazinone derivatives that are pre-associated with PDE4, MAO-B, or kinase inhibition, this molecule offers a clean pharmacological slate – reducing the risk of confounding polypharmacology in primary hit identification and facilitating downstream target deconvolution.

Structure–Activity Relationship (SAR) Studies Exploring the Thiomorpholine Sulfur Pharmacophore

The thiomorpholine substituent at the pyridazinone C‑3 position distinguishes this compound from its morpholine (oxygen) analog. The sulfur atom provides enhanced polarizability and altered hydrogen-bonding capacity [3], which can modulate target binding and pharmacokinetic properties. Researchers investigating the role of sulfur-containing heterocycles in target engagement should procure this compound as a key comparator alongside the corresponding morpholine analog to deconvolute sulfur-specific effects.

Development of Fluorine-Containing Pyridazinone Libraries for Metabolic Stability Optimization

The 2-fluorophenyl acetamide terminus confers electron-withdrawing character and potential metabolic stability advantages over non-fluorinated or heteroaryl-terminated analogs (e.g., the pyridin-2-yl comparator) . With a measured LogP of −0.30, the compound occupies a favorable lipophilicity range for oral bioavailability. Procurement supports library synthesis efforts aimed at optimizing fluorine substitution patterns while maintaining the pyridazinone-thiomorpholine core.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.